molecular formula C21H27N3O3 B11314469 5-({2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-({2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11314469
M. Wt: 369.5 g/mol
InChI Key: ZLGHIOYDKJRQOF-UHFFFAOYSA-N
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Description

The compound 5-({2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (hereafter referred to by its full systematic name) is a benzimidazol-2-one derivative characterized by a 1,3-dimethyl-substituted benzimidazolone core, a phenoxymethyl group at the 5-position, and a 2-methoxy-4-(isopropylaminomethyl)phenyl substituent. The benzimidazolone scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and nucleic acids .

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

5-[[2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C21H27N3O3/c1-14(2)22-12-15-7-9-19(20(11-15)26-5)27-13-16-6-8-17-18(10-16)24(4)21(25)23(17)3/h6-11,14,22H,12-13H2,1-5H3

InChI Key

ZLGHIOYDKJRQOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OCC2=CC3=C(C=C2)N(C(=O)N3C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-METHOXY-4-{[(PROPAN-2-YL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Propan-2-ylamino Group: This can be done through a nucleophilic substitution reaction where the amino group is introduced using reagents like isopropylamine.

    Final Assembly: The final step involves the coupling of the benzodiazole core with the substituted phenoxy group under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(2-METHOXY-4-{[(PROPAN-2-YL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2-METHOXY-4-{[(PROPAN-2-YL)AMINO]METHYL}PHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Functional Group Comparisons

Key Observations

Role of the Benzimidazole/Benzimidazolone Core :

  • The benzimidazolone core in the target compound differs from APY29 or AT9283 by replacing one nitrogen with a ketone. This modification may alter hydrogen-bonding interactions with kinase ATP-binding pockets. For example, APY29’s benzimidazole nucleus forms critical hydrogen bonds with ssSTK, contributing to its antimicrobial activity . The ketone in the target compound could mimic such interactions but may reduce basicity compared to unmodified benzimidazoles.

Substituent Position and Activity: 5-Position vs. 2-Position Substitution: highlights that 2-substituted benzimidazoles (e.g., APY29) are generally more potent due to optimized steric and electronic interactions. The target compound’s 5-phenoxymethyl group may reduce direct target engagement but introduce novel binding modes via its extended substituent . Electron-Donating vs. Withdrawing Groups: The 2-methoxy and isopropylaminomethyl groups on the phenyl ring are electron-donating, which aligns with findings in , where electron-donating substituents (e.g., -OCH₃) on benzimidazoles enhanced selectivity for cancer cells over normal cells (e.g., HEK293T) .

N-Alkylation Effects :

  • The 1,3-dimethyl groups on the benzimidazolone core may reduce metabolic liability compared to unalkylated benzimidazoles. However, N-methylation in derivatives like 47–53 () has been shown to modulate solubility and membrane permeability, which could influence bioavailability .

Antimicrobial vs. Anticancer Activity: While APY29 and AT9283 exhibit dual anticancer and antimicrobial activity via kinase inhibition, the target compound’s phenoxymethyl-isopropylaminomethyl moiety may favor antimicrobial applications. Similar compounds with bulky substituents (e.g., Midostaurin derivatives in ) show reduced potency when steric hindrance limits target binding, suggesting a need for optimization .

Biological Activity

The compound 5-({2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzimidazoles, which are known for their wide range of pharmacological properties. The specific structure of this compound features a benzimidazole core substituted with various functional groups that enhance its biological activity.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzimidazolone derivatives, compounds similar to our target showed promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as notable antifungal effects against strains like Candida albicans and Aspergillus niger .

Activity TypeTarget OrganismsObserved Activity
AntibacterialStaphylococcus aureusStrong Inhibition
AntifungalCandida albicansModerate Activity
AntitubercularMycobacterium tuberculosisModerate Activity

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted that related benzimidazole derivatives demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways .

Case Study: Cytotoxicity Assay

In vitro cytotoxicity assays revealed that certain derivatives exhibited IC50 values in the low micromolar range against A549 cells, suggesting potent anticancer activity.

Cell LineIC50 Value (µM)
MCF-715
A54912

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of DNA Synthesis : Benzimidazole derivatives may interfere with DNA replication in microbial and cancer cells.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Antioxidant Properties : Scavenging of free radicals, reducing oxidative stress in cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring or substituents can significantly influence biological activity. For instance:

  • Methoxy Substituents : Enhance solubility and bioavailability.
  • Amino Groups : Contribute to increased interaction with biological targets.

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